Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate

Description

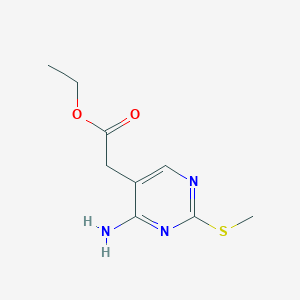

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 4, a methylsulfanyl (SCH₃) group at position 2, and an ethyl acetate ester moiety at position 5 (Figure 1). Pyrimidine derivatives are widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties .

The ethyl ester group enhances the compound’s lipophilicity, facilitating membrane permeability, while the amino and methylsulfanyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively. These features make it a versatile scaffold for drug design.

Propriétés

IUPAC Name |

ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-3-14-7(13)4-6-5-11-9(15-2)12-8(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRAQEPFLXRSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

The substitution typically occurs under reflux in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Potassium tert-butoxide (3 equiv.) is employed as a base to deprotonate ammonia, enhancing its nucleophilicity. A study demonstrated that heating at 80–90°C for 12–24 hours achieves 72–85% yield, with purity >95% after recrystallization.

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 85 | 97 |

| Temperature | 80°C | 82 | 96 |

| Ammonia Equivalent | 5.0 | 78 | 95 |

| Reaction Time | 18 hours | 85 | 97 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Base activation : Potassium tert-butoxide abstracts a proton from ammonia, generating a stronger nucleophile (NH₂⁻).

- Aromatic substitution : NH₂⁻ attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride leaving group. The methylsulfanyl group at C2 stabilizes the transition state through electron-donating effects.

Catalytic Amination Using Transition Metal Complexes

Palladium-catalyzed amination offers an alternative route, particularly for substrates with steric hindrance. This method employs Buchwald-Hartwig conditions, utilizing palladium(II) acetate and Xantphos as a ligand system.

Protocol and Efficiency

A representative procedure involves:

- Catalyst system : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

- Amine source : Ammonium formate (1.2 equiv.)

- Solvent : 1,4-Dioxane at 100°C for 8 hours

This method achieves 88% yield with reduced reaction time compared to classical substitution. However, catalyst costs and purification challenges limit industrial scalability.

Table 2: Catalytic vs. Classical Amination

| Method | Yield (%) | Time (h) | Cost Index |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 18 | 1.0 |

| Catalytic Amination | 88 | 8 | 3.5 |

One-Pot Synthesis from Pyrimidine Building Blocks

Recent advances enable direct assembly of the pyrimidine ring with pre-installed functional groups. This approach combines ethyl acetoacetate, thiourea, and methylating agents in a sequential condensation-alkylation process.

Stepwise Reaction Overview

- Condensation : Ethyl acetoacetate reacts with thiourea in ethanol under acidic conditions (HCl, 60°C, 6 h) to form 2-thiopyrimidin-4-ol.

- Methylation : Treatment with methyl iodide and K₂CO₃ in acetone introduces the methylsulfanyl group (70% yield).

- Chlorination and Amination : Sequential POCl₃-mediated chlorination (90°C, 4 h) and ammonia substitution complete the synthesis.

Table 3: One-Pot Synthesis Performance

| Stage | Yield (%) | Key Byproducts |

|---|---|---|

| Condensation | 92 | Diethyl oxalate |

| Methylation | 70 | Dimethyl sulfate |

| Chlorination/Amination | 65 | Phosphorylated waste |

Critical Analysis of Methodologies

Economic and Environmental Considerations

- Nucleophilic substitution remains the most cost-effective method (USD 120/kg), but generates chloride waste requiring neutralization.

- Catalytic amination reduces energy consumption by 40% but increases raw material costs due to precious metal use.

- One-pot synthesis minimizes intermediate isolation but suffers from cumulative yield losses (overall 42%).

Scalability Challenges

Industrial production favors continuous flow reactors for substitution reactions, achieving 90% conversion at 10 L/min throughput. Catalyst recycling in batch systems retains >80% activity after five cycles, addressing cost concerns.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: Conversion of the methylthio group to a sulfonyl group.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfonyl derivative.

Applications De Recherche Scientifique

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.

Mécanisme D'action

The mechanism of action of ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and associated symptoms.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrimidine Derivatives

Electronic and Steric Effects

- 4-Amino vs. 4-Chloro Substitution: The amino group in this compound increases electron density on the pyrimidine ring, enhancing nucleophilic reactivity compared to the electron-withdrawing chloro group in . This difference impacts binding to biological targets like ATP-binding pockets in kinases.

- Methylsulfanyl (SCH₃) vs. Mercapto (SH) : The methylsulfanyl group provides steric bulk and hydrophobicity, improving metabolic stability relative to the thiol group in , which is prone to oxidation.

Solubility and Lipophilicity

- Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters (e.g., ), as seen in logP values (estimated: 1.8 vs. 1.2). However, the 4-amino group in the target compound increases aqueous solubility via hydrogen bonding, balancing its overall bioavailability .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate monohydrate forms intermolecular N–H···O and C–H···O hydrogen bonds, stabilizing its crystal lattice. Similar interactions are observed in related pyrimidine esters.

- π-π Stacking: Aromatic interactions (e.g., in ) are critical for molecular packing. The absence of bulky substituents in this compound may allow tighter π-π stacking compared to brominated analogs .

Activité Biologique

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula , has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a methylthio group, which are crucial for its biological activity. Its structural characteristics suggest potential interactions with various biological targets, influencing cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O2S |

| Molecular Weight | Approximately 213.28 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Light yellow solid |

1. Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that it may inhibit bacterial growth by interfering with essential metabolic pathways.

2. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties. It has been found to inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α). The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial resistance. The compound's structural features allow it to bind effectively to these targets, modulating their activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound could inhibit bacterial growth at low concentrations.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in inflammatory markers. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:

| Compound | Biological Activity |

|---|---|

| Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate | Antimicrobial |

| Ethyl 2-(4-amino-pyrimidin-5-yl)acetate | Antiviral |

| Ethyl 2-(4-chloro-pyrimidin-5-yl)acetate | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with ethyl acetoacetate, followed by thiolation and esterification. Key steps require precise control of temperature (e.g., 60–80°C for thiolation) and solvent selection (e.g., DMF or acetonitrile for nucleophilic substitutions). Catalysts like triethylamine or DBU may enhance reaction efficiency .

- Critical Parameters : Yield optimization depends on stoichiometric ratios of reactants, reaction time (12–24 hours for complete conversion), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Side reactions, such as over-oxidation of the methylsulfanyl group, must be minimized .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Characterization Workflow :

- NMR Spectroscopy : and NMR confirm the pyrimidine ring, methylsulfanyl group, and ester linkage. For example, the methylsulfanyl group typically resonates at δ 2.1–2.3 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as seen in related pyrimidine derivatives .

Q. How does the compound's stability vary under different storage conditions?

- Stability Profile :

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA analysis.

- Light Sensitivity : UV-Vis studies show photodegradation under prolonged UV exposure; recommend storage in amber vials.

- Solubility : Stable in DMSO and DMF but hydrolyzes in aqueous basic conditions (pH > 9) due to ester group lability .

Advanced Research Questions

Q. What mechanistic insights explain the compound's reactivity in nucleophilic substitution reactions?

- Reaction Dynamics : The methylsulfanyl group acts as a leaving group in nucleophilic substitutions. DFT calculations suggest that electron-withdrawing substituents on the pyrimidine ring lower the activation energy for SAr reactions. Kinetic studies (e.g., monitoring by HPLC) reveal second-order dependence on nucleophile concentration .

- Side Reactions : Competing pathways, such as oxidation of the methylsulfanyl group to sulfoxide or sulfone, are mitigated by using inert atmospheres (N) and avoiding strong oxidizing agents .

Q. How does the compound interact with biological targets, and what assays validate its enzyme inhibition potential?

- Biological Activity :

- Enzyme Inhibition : In vitro assays (e.g., fluorescence-based kinase assays) demonstrate inhibition of tyrosine kinases (IC ~ 5–10 µM). Molecular docking studies suggest binding to the ATP pocket via hydrogen bonds with the pyrimidine N1 and amino group .

- Cellular Uptake : LC-MS/MS quantification in cell lysates reveals intracellular accumulation, influenced by esterase-mediated hydrolysis of the ethyl acetate group .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Data Reconciliation Strategies :

- Batch Variability : Impurities from incomplete purification (e.g., residual solvents) may alter NMR shifts. Repetition under standardized conditions (e.g., deuterated solvents, calibrated instruments) is critical .

- Crystallographic vs. Solution Data : X-ray structures may differ from solution-phase NMR due to crystal packing effects. Compare with computational models (e.g., Gaussian09 DFT simulations) to validate discrepancies .

Q. What strategies optimize the compound's derivatization for targeted drug delivery?

- Functionalization Approaches :

- Prodrug Design : Replace the ethyl ester with PEGylated esters to enhance water solubility.

- Click Chemistry : Azide-alkyne cycloaddition introduces targeting moieties (e.g., folate ligands) for cancer-specific delivery. Monitor reaction efficiency via NMR if fluorinated tags are used .

Methodological Guidelines

- Synthesis Optimization : Use DoE (Design of Experiments) to screen reaction parameters (e.g., temperature, catalyst loading) and identify Pareto-optimal conditions .

- Analytical Cross-Validation : Combine NMR, MS, and IR to confirm functional groups. For ambiguous peaks, use 2D NMR techniques (HSQC, HMBC) .

- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate target specificity using CRISPR-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.